CDK1 vs CDK4/6 Selectivity: Avotaciclib Demonstrates Target Differentiation from Approved CDK4/6 Inhibitors
Avotaciclib is developed as a selective CDK1 inhibitor, fundamentally differentiating it from FDA-approved CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) [1]. Palbociclib exhibits CDK1 IC₅₀ >10,000 nM [2], ribociclib exhibits CDK1 IC₅₀ of 113,000 nM [2], and abemaciclib shows weak CDK1 inhibition with Ki = 330 ± 90 nM [3], all indicating negligible to weak functional CDK1 engagement. In contrast, Avotaciclib is designed specifically as a CDK1 inhibitor [1][4].
| Evidence Dimension | CDK1 inhibitory potency |
|---|---|
| Target Compound Data | CDK1 inhibitor (selective, quantitative IC₅₀/Ki not publicly reported in accessible literature) |
| Comparator Or Baseline | Palbociclib (CDK1 IC₅₀ >10,000 nM); Ribociclib (CDK1 IC₅₀ = 113,000 nM); Abemaciclib (CDK1 Ki = 330 ± 90 nM) |
| Quantified Difference | Abemaciclib shows weak residual CDK1 inhibition (Ki ~330 nM); palbociclib and ribociclib show negligible CDK1 inhibition (>10,000 nM); Avotaciclib is engineered as a CDK1-selective inhibitor |
| Conditions | Biochemical kinase inhibition assays using recombinant CDK1/cyclin complexes |
Why This Matters
Procurement of Avotaciclib for CDK1-focused research avoids the confounding lack of CDK1 activity inherent to CDK4/6 inhibitors.
- [1] Medsci.cn. Review: Progress in Selective CDK Inhibitors. 2022. View Source
- [2] AACR Journals. Table 2: Key Characteristics of CDK4/6 Inhibitors. View Source
- [3] AACR Journals. Table 1: Biochemical and Cellular Characterization of CDK4/6 Inhibitors (CDK1/cyclinA2 Ki). View Source
- [4] Synapse (Zhihuiya). Avotaciclib Drug Profile: Target CDK1. View Source
